Imidazo[1,5-a]pyrido[3,4-e]pyrazine scaffold in medicinal chemistry
Imidazo[1,5-a]pyrido[3,4-e]pyrazine scaffold in medicinal chemistry
The Imidazo[1,5-a]pyrido[3,4-e]pyrazine scaffold represents a cutting-edge tricyclic chemotype in modern medicinal chemistry, currently dominating the landscape of PRMT5 (Protein Arginine Methyltransferase 5) inhibitors .[1] Specifically designed to exploit "synthetic lethality" in MTAP-deleted cancers, this scaffold serves as a rigid, polar bioisostere to earlier benzo-fused systems (like imidazo[1,5-a]quinoxalines), offering improved physicochemical properties while maintaining critical binding interactions within the SAM-binding pocket.[1]
This guide details the structural logic, synthetic pathways, and medicinal chemistry of this scaffold.
Part 1: Scaffold Architecture & Pharmacophore
1.1 Structural Definition
The scaffold is a linear tricyclic heteroaromatic system composed of three fused rings:
-
Ring A (Imidazole): Fused at the [1,5-a] bond of the central pyrazine.[2]
-
Ring B (Pyrazine): The central hub connecting the imidazole and pyridine.[1]
-
Ring C (Pyridine): Fused at the [3,4-e] bond of the pyrazine.[1]
IUPAC Name: Imidazo[1,5-a]pyrido[3,4-e]pyrazine Core Role: It functions as an adenosine mimetic or a "cap" that binds cooperatively with MTA (Methylthioadenosine) in the PRMT5 active site.[1]
1.2 Pharmacophore Mapping (PRMT5 Inhibition)
In the context of MTA-cooperative PRMT5 inhibitors (e.g., analogues of MRTX1719 or AMG 193), the scaffold functions through three critical vectors:
-
The "Head" (C8 Position): An amide linkage extending from the C8 position connects to a lipophilic "tail" (often a dihydrobenzofuran or substituted phenyl).[1] This tail occupies the substrate-binding groove (arginine pocket).[1]
-
The "Anchor" (C4 Amino): A primary amino group (-NH2) at C4 serves as a critical Hydrogen Bond Donor (HBD), interacting with the backbone carbonyls or side chains (e.g., Glu residues) deep in the adenosine pocket.[1]
-
The "Core" (Tricycle): The flat, electron-deficient aromatic system engages in
stacking interactions with phenylalanine residues (e.g., Phe327 in PRMT5) and provides the necessary rigidity to lock the enzyme-MTA-inhibitor complex.[1]
Part 2: Synthetic Strategies
The construction of the Imidazo[1,5-a]pyrido[3,4-e]pyrazine core is non-trivial due to the specific nitrogen placements.[1] The most robust route, validated in recent patent literature (e.g., WO2024067433), employs a "Pyridine
2.1 Retrosynthetic Analysis
-
Disconnection 1: Amide coupling at C8 (Late-stage diversification).
-
Disconnection 2: Imidazole ring closure (Vilsmeier-type or condensation).
-
Disconnection 3: Pyrazine ring formation onto a pyridine precursor.[1]
-
Starting Material: 4,6-Dichloropyridin-3-amine (Commercially available).[1][3]
2.2 Detailed Synthetic Protocol
Note: This protocol synthesizes the key intermediate 4-aminoimidazo[1,5-a]pyrido[3,4-e]pyrazine-8-carboxylic acid .
Step 1: Pyrazine Ring Construction
Reagents: 4,6-Dichloropyridin-3-amine, Ethyl Glycinate HCl, DIPEA, solvent (NMP or DMF).[1]
-
Nucleophilic Substitution: The amine of ethyl glycinate displaces the more reactive 4-chloro substituent of the pyridine.[1]
-
Cyclization: Intramolecular displacement of the 3-amino group (or subsequent condensation with an oxalate equivalent if forming the dione first) forms the pyrazine ring.
Step 2: Imidazole Ring Fusion
Reagents:
-
Activation: The amide/amine nitrogen of the pyrido-pyrazine is activated.[1]
-
Cyclodehydration: Reaction with a C1 source (formic acid derivative) closes the imidazole ring across the pyrazine nitrogen.[1][4]
-
Critical Check: Ensure regio-control to yield the linear [1,5-a] fusion rather than angular isomers.
-
Step 3: Functionalization (The "Af-6" Intermediate)
Target: 4-((tert-butoxycarbonyl)amino)imidazo[1,5-a]pyrido[3,4-e]pyrazine-8-carboxylic acid.[1][3]
-
Hydrolysis: Convert the ester at C8 to the carboxylic acid (LiOH, THF/H2O).
-
Protection: Protect the C4 exocyclic amine with Boc anhydride (
) to prevent interference during the amide coupling.
2.3 Final Coupling Protocol (General Procedure VI-A)
Objective: Couple the core acid with a specific amine (e.g., (S)-6-(trifluoromethyl)-2,3-dihydrobenzofuran-3-amine).
-
Activation: Dissolve Core Acid (1.0 equiv) in DMF. Add PyBrop (Bromo-tris-pyrrolidino phosphonium hexafluorophosphate) (1.5 equiv) and DIPEA (3.0 equiv).
-
Coupling: Add the Target Amine (1.0 equiv).[1] Stir at RT for 16 hours.[1][5]
-
Deprotection: Treat with TFA/DCM (1:4) to remove the Boc group.[1][4]
-
Purification: Reverse-phase HPLC (C18 column).
Part 3: Visualization & Logic
3.1 Synthesis Pathway Diagram
Caption: Step-wise construction of the tricyclic core starting from substituted pyridine.
3.2 SAR Logic Map
Caption: Structure-Activity Relationship (SAR) vectors for PRMT5 inhibition.
Part 4: Key Data Summary
| Feature | Description | Impact on Drug Design |
| Scaffold Type | Tricyclic Heterocycle (6-6-5 fused) | High rigidity; reduced entropy penalty upon binding.[1] |
| Target Class | PRMT5 (MTA-cooperative) | Selectively kills MTAP-deleted tumor cells (Synthetic Lethality). |
| Key Substituent | C8-Carboxamide | Determines potency and selectivity; links to "tail" group. |
| Solubility | Moderate to High | Pyridine nitrogen improves aqueous solubility vs. benzo-analogues. |
| Metabolic Stability | Enhanced | Pyridine ring reduces oxidative metabolism compared to phenyl rings.[1] |
References
-
WO2024067433A1 . Novel PRMT5 inhibitor and use thereof. World Intellectual Property Organization.[1] (2024).[1][2][4][6][7] Link[1][4]
-
WO2025077857A1 . Use of PRMT5 inhibitor in treatment of tumors or cancers.[1] World Intellectual Property Organization.[1] (2025).[1][2][4][5][8][9] Link[1][4]
-
WO2024220917A1 . PRMT5 inhibitors and uses thereof. World Intellectual Property Organization.[1] (2024).[1][4][6] Link[1][4]
-
PubChem CID 292283 . Imidazo[1,5-a]pyrazine (Core Structure Reference). National Center for Biotechnology Information.[1][4] Link
Sources
- 1. WO2025077857A1 - Use of prmt5 inhibitor in treatment of tumors or cancers - Google Patents [patents.google.com]
- 2. Imidazo(1,5-a)pyrazine | C6H5N3 | CID 292283 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. WO2024220917A1 - Prmt5 inhibitors and uses thereof - Google Patents [patents.google.com]
- 4. WO2024067433A1 - Novel prmt5 inhibitor and use thereof - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Imidazopyrazines | Fisher Scientific [fishersci.com]
- 7. Discovery of clinical candidate 1-(4-(3-(4-(1H-benzo[d]imidazole-2-carbonyl)phenoxy)pyrazin-2-yl)piperidin-1-yl)ethanone (AMG 579), a potent, selective, and efficacious inhibitor of phosphodiesterase 10A (PDE10A) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
